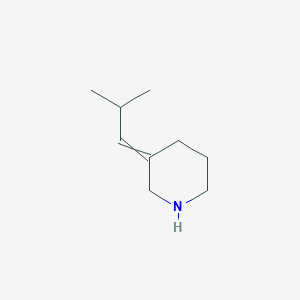

3-(2-Methylpropylidene)piperidine

Description

Contextual Significance of Piperidine (B6355638) Derivatives in Modern Organic Synthesis and Chemical Research

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. nih.govmdpi.com The piperidine ring is a key structural element in a vast array of bioactive compounds, often recognized as a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties. researchgate.netrsc.org This six-membered nitrogen-containing heterocycle is a fundamental building block in the development of therapeutic agents. cdnsciencepub.com

The significance of piperidine derivatives extends across various therapeutic areas. For instance, molecules incorporating the piperidine motif are found in anticancer agents, antipsychotics, analgesics, and antihistamines. acs.org The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a critical task in modern organic chemistry, enabling the exploration of new chemical space and the discovery of novel drug candidates. nih.gov The functionalization of the piperidine ring at various positions allows for the fine-tuning of a molecule's biological activity and physical properties.

Structural Characteristics and Nomenclature of Alkylidene Piperidine Compounds

Alkylidene piperidines are a subclass of piperidine derivatives characterized by an exocyclic double bond attached to the piperidine ring. In the case of 3-(2-Methylpropylidene)piperidine, an isobutylidene group is attached to the 3-position of the piperidine ring.

The nomenclature of such compounds follows IUPAC guidelines, where the substituent group is named as a prefix to the parent heterocycle. The "propylidene" indicates a three-carbon chain attached via a double bond, and "2-Methyl" specifies the position of the methyl group on this chain. The "3-" indicates that the entire alkylidene group is attached to the third carbon atom of the piperidine ring.

Table 1: Structural Details of this compound

| Feature | Description |

| Core Structure | Piperidine |

| Substituent | 2-Methylpropylidene |

| Attachment Point | Position 3 of the piperidine ring |

| Key Functional Group | Exocyclic C=C double bond (alkene) |

| Potential Isomerism | (E)/(Z) isomerism at the double bond |

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure of these compounds. For instance, in the 1H NMR spectrum of a related compound, piperidine, the protons on the carbons adjacent to the nitrogen typically appear in the range of 2.7-2.9 ppm, while the other ring protons are found at higher fields. chemicalbook.com In this compound, characteristic signals for the vinylic proton and the methyl groups of the isobutylidene substituent would also be expected. Carbon-13 NMR spectroscopy would show distinct chemical shifts for the sp2-hybridized carbons of the double bond and the sp3-hybridized carbons of the piperidine ring. researchgate.net

Current Research Frontiers and Methodological Challenges in Synthesizing this compound

The synthesis of 3-alkylidene piperidines, including this compound, presents several methodological challenges. A primary goal in this area of research is the development of stereoselective methods that allow for the controlled formation of either the (E) or (Z) isomer of the exocyclic double bond.

One of the most common strategies for the synthesis of alkylidene piperidines is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org These reactions involve the condensation of a phosphorus ylide or a phosphonate (B1237965) carbanion with a ketone. In the context of synthesizing this compound, this would typically involve the reaction of a suitable phosphorus reagent derived from isobutyraldehyde (B47883) with an N-protected 3-piperidone. The choice of reaction conditions and the nature of the phosphorus reagent can influence the stereochemical outcome of the reaction. cdnsciencepub.comwikipedia.orgcdnsciencepub.com The Horner-Wadsworth-Emmons reaction, using stabilized phosphonate carbanions, often favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

Table 2: Potential Synthetic Routes to this compound

| Reaction | Reactants | Key Features |

| Wittig Reaction | Isobutyltriphenylphosphonium ylide + N-protected 3-piperidone | Forms the C=C bond. Stereoselectivity can be an issue. organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Diethyl (2-methylpropyl)phosphonate + Base + N-protected 3-piperidone | Often provides good yields and (E)-selectivity. wikipedia.orgnrochemistry.com |

| Catalytic Olefination | N-protected 3-piperidone + Isobutyraldehyde + Catalyst | Newer methods aim for more direct and atom-economical approaches. |

| Intramolecular Cyclization | Appropriately substituted acyclic amine | Can provide access to the piperidine ring with the desired substituent pattern. mdpi.com |

Another significant challenge is the development of catalytic methods for the synthesis of these compounds. acs.org Transition-metal-catalyzed cross-coupling reactions and C-H functionalization strategies are at the forefront of modern organic synthesis and offer potential avenues for the construction of 3-alkylidene piperidines. ajchem-a.com These methods could provide more direct and efficient routes, avoiding the use of stoichiometric phosphorus reagents.

Furthermore, the synthesis of enantiomerically pure 3-substituted piperidines is a major focus of current research. nih.govrsc.org While the exocyclic double bond in this compound does not create a stereocenter at the 3-position, the development of synthetic methods that can be applied to a broader range of chiral 3-substituted piperidines is highly desirable.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

3-(2-methylpropylidene)piperidine |

InChI |

InChI=1S/C9H17N/c1-8(2)6-9-4-3-5-10-7-9/h6,8,10H,3-5,7H2,1-2H3 |

InChI Key |

MCYWUOBEKDLFIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=C1CCCNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Methylpropylidene Piperidine and Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring is the cornerstone of synthesizing complex alkaloids and pharmaceutical agents. Modern organic synthesis has produced a variety of intramolecular cyclization methods that offer control over regiochemistry and stereochemistry. These strategies often rely on the careful orchestration of reactive intermediates to forge the requisite carbon-carbon or carbon-nitrogen bonds that define the heterocyclic core.

Cyclization Reactions for Formation of the Piperidine Core

Intramolecular cyclization reactions represent a powerful and atom-economical approach to building the piperidine skeleton from acyclic precursors. By strategically placing reactive functional groups, chemists can induce ring closure through various mechanisms, including those involving cationic, radical, or transition-metal-mediated pathways.

The generation of a carbenium ion within an appropriately designed acyclic precursor can trigger a cyclization cascade. When an alkyne is positioned as the terminating nucleophile, this strategy leads directly to the formation of valuable alkylidene-substituted heterocycles.

A notable method involves the use of ferric chloride (FeCl₃), which serves a dual role as both a Lewis acid to initiate the reaction and as a source of a nucleophile (chloride) to terminate the sequence. nih.gov This carbenium ion-induced cyclization of alkynes is an effective route for obtaining N-heterocycles featuring alkylidene groups. nih.gov A key finding in this area is that the stereoselectivity of the resulting exocyclic double bond can be dependent on the ring size; for instance, piperidine formations often show E-selectivity, whereas pyrrolidine (B122466) syntheses can result in Z-selectivity. nih.gov This stereochemical outcome is thought to be influenced by the trajectory of the chloride ion's attack on the intermediate. nih.gov

Closely related to this principle are Prins-type and carbonyl-ene cyclizations, which also proceed through intermediates with significant carbocationic character. acs.orgnih.gov These reactions can be catalyzed by either Brønsted or Lewis acids. For example, the cyclization of certain N-tosylated amino aldehydes with a pendant alkene can be directed to form either cis- or trans-3,4-disubstituted piperidines by carefully selecting the acid catalyst and reaction temperature. nih.govacs.org Low-temperature cyclizations catalyzed by strong Brønsted acids like HCl tend to be under kinetic control, favoring the cis-piperidine product. acs.orgnih.gov In contrast, using a Lewis acid such as methylaluminum dichloride (MeAlCl₂) at higher temperatures promotes thermodynamic control, leading to the more stable trans-isomer. acs.org

Table 1: Comparison of Acid-Catalyzed Cyclization for Piperidine Synthesis

| Precursor Type | Catalyst | Conditions | Key Feature | Predominant Product | Ref |

|---|---|---|---|---|---|

| N-tethered Alkyne | FeCl₃ | Dichloromethane | Carbenium ion-induced cyclization | (E)-Alkylidene Piperidine | nih.gov |

| Amino Aldehyde | HCl (conc.) | CH₂Cl₂, -78 °C | Prins Cyclization (Kinetic Control) | cis-3,4-Disubstituted Piperidine | acs.orgacs.org |

| Amino Aldehyde | MeAlCl₂ | Chloroform, Reflux | Carbonyl-Ene (Thermodynamic Control) | trans-3,4-Disubstituted Piperidine | acs.org |

| Homoallylic Amine | Metal Triflates | Dichloromethane | Aza-Prins Cyclization | 2,4,6-Trisubstituted Piperidine | core.ac.uk |

Radical cyclizations provide a powerful alternative for constructing piperidine rings, often under mild conditions. These reactions are particularly effective for creating complex substitution patterns. A prominent example is the intramolecular radical cyclization of 1,6-enynes, which can yield polysubstituted alkylidene piperidines. nih.gov These reactions are typically initiated by a radical initiator, such as triethylborane, and proceed through a complex radical cascade. This cascade can involve sequential cyclizations, such as a 5-exo-dig followed by a 3-exo-trig, and subsequent cleavage of a cyclopropane (B1198618) intermediate to form the final six-membered ring. nih.gov Other radical-mediated approaches include the cyclization of amino-aldehydes catalyzed by cobalt(II) complexes and the intramolecular C-H amination of linear amines, which can be triggered by electrolysis or copper catalysis. nih.gov

The direct functionalization of C-H bonds in unactivated alkenes is a modern and efficient strategy for heterocycle synthesis. Oxidative amination allows for the formation of a C-N bond as part of the ring-closing process. While many methods focus on activated alkenes, recent advances have enabled the intramolecular oxidative amination of unactivated olefins. These reactions can be categorized as oxidative cyclizations where the substrate undergoes a net oxidation to form the product. nih.gov Racemic metal-catalyzed versions of these reactions have been reported, but enantioselective variants remain a significant challenge. nih.gov

Reductive hydroamination combined with a cyclization cascade offers a direct route to the piperidine core from acyclic alkynes. In one such method, an acid-mediated reaction functionalizes the alkyne and promotes the formation of an enamine, which then generates an iminium ion. nih.gov This key intermediate subsequently undergoes reduction to yield the final piperidine product. nih.gov The electronic nature of substituents on the starting material can significantly impact the reaction's success. For example, substrates with strongly electron-releasing groups may lead to hydrolysis instead of the desired piperidine, while those with electron-withdrawing groups may fail to react under the established conditions. nih.gov Palladium-catalyzed intramolecular alkyne hydroamination has also been developed for the enantioselective synthesis of piperidines, with the choice of chiral ligand and nitrogen-protecting group being crucial for achieving high yields and selectivities. nih.gov

Ring-Closing Metathesis (RCM) has become a premier tool in organic synthesis for the construction of carbo- and heterocyclic rings, including the tetrahydropyridine (B1245486) precursors to piperidines. acs.org This method typically employs ruthenium-based catalysts, such as the well-known Grubbs and Hoveyda-Grubbs catalysts, which are tolerant of a wide array of functional groups. acs.org The reaction involves the cyclization of a diene, often a protected N-diallylamine derivative, with the expulsion of a small volatile alkene like ethene, which drives the reaction to completion. acs.org The nitrogen atom is usually protected as a carbamate (B1207046) or sulfonamide to prevent catalyst deactivation. acs.org This strategy has been widely applied to the synthesis of simple and complex piperidine-containing natural products and their analogues. acs.org

Table 2: Selected Catalysts for Ring-Closing Metathesis in Piperidine Synthesis

| Catalyst Type | Common Name | Key Feature | Substrate Example | Ref |

|---|---|---|---|---|

| Ruthenium-Alkylidene | Grubbs' Catalyst (1st Gen) | High functional group tolerance | N-Tosyl-diallylamine | acs.org |

| Ruthenium-Alkylidene | Grubbs' Catalyst (2nd Gen) | Higher activity, broader scope | N-Allyl-N-(pent-4-enyl)amine | acs.org |

| Ruthenium-Carbene | Hoveyda-Grubbs Catalyst | Enhanced stability and recyclability | N-Boc-diallylamine | acs.org |

Hydrogenation and Reduction Protocols

The reduction of pyridine (B92270) precursors is a fundamental approach to the synthesis of the piperidine core. Both catalytic hydrogenation and transfer hydrogenation methods are pivotal in this transformation.

Catalytic Hydrogenation of Pyridines and Dihydropyridines

The catalytic hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of the corresponding piperidines. This approach typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring. For the synthesis of a 3-alkylpiperidine, which is a potential precursor to 3-(2-methylpropylidene)piperidine, various catalytic systems have been employed.

A common strategy involves the hydrogenation of a suitable 3-substituted pyridine precursor. For instance, the reduction of 3-alkylpyridines can be achieved using catalysts such as platinum(IV) oxide (PtO₂). This method has been shown to be effective for the hydrogenation of various substituted pyridines under moderate hydrogen pressure in a protic solvent like glacial acetic acid at room temperature. nih.gov The use of rhodium-based catalysts, such as rhodium on carbon, has also been reported for the hydrogenation of pyridines under milder conditions. researchgate.net

Furthermore, the hydrogenation of pyridinium (B92312) salts offers an alternative route. The quaternization of the pyridine nitrogen enhances its susceptibility to reduction. For example, N-benzylated 3-substituted pyridinium salts can be hydrogenated to the corresponding piperidines using a Rh-JosiPhos catalyst system, often in the presence of a base like triethylamine (B128534) (Et₃N) to achieve high enantioselectivity. researchgate.netunimi.it

A plausible synthetic route to this compound could involve the initial synthesis of 3-(2-methylpropanoyl)pyridine, followed by catalytic hydrogenation of the pyridine ring to yield 3-(2-methylpropanoyl)piperidine. Subsequent olefination, for instance through a Wittig reaction, would furnish the desired this compound. The choice of catalyst and reaction conditions would be critical to ensure the chemoselective reduction of the pyridine ring without affecting the carbonyl group.

Table 1: Catalytic Systems for the Hydrogenation of Pyridine Derivatives

| Pyridine Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Substituted Pyridines | PtO₂ | Glacial Acetic Acid | 50-70 bar H₂, RT | 3-Substituted Piperidines | Good | nih.gov |

| N-Benzylated 3-Substituted Pyridinium Salts | Rh-JosiPhos/Et₃N | THF/TFE | 50 bar H₂, 50°C | Chiral 3-Substituted Piperidines | High ee | researchgate.netunimi.it |

| Functionalized Pyridines | Rh₂O₃ | TFE | 5 bar H₂, 40°C | Functionalized Piperidines | Good | researchgate.net |

Transfer Hydrogenation Methods for Saturated Piperidine Rings

Transfer hydrogenation offers a practical alternative to catalytic hydrogenation using high-pressure hydrogen gas. This method utilizes a hydrogen donor molecule in the presence of a metal catalyst. A notable example is the rhodium-catalyzed transfer hydrogenation of pyridinium salts. nih.gov The use of a formic acid/triethylamine (HCOOH/Et₃N) azeotropic mixture as the hydrogen source with a [Cp*RhCl₂]₂ catalyst has been shown to be highly efficient for the reduction of various pyridinium salts under mild conditions. nih.gov

For the synthesis of piperidines with functional groups at the C-3 position, a metal-free transfer hydrogenation has been developed using hexamethylphosphoramide (B148902) (HMPA) as a catalyst and trichlorosilane (B8805176) as the hydrogen source. nih.govmdpi.com This method demonstrates good functional group tolerance, allowing for the reduction of pyridines bearing ester or ketone groups. nih.govmdpi.com This is particularly relevant for a synthetic strategy towards this compound that proceeds through a 3-ketopiperidine intermediate.

An iridium(III)-catalyzed ionic hydrogenation of pyridines also provides a robust and selective method to obtain functionalized piperidines, tolerating a wide range of sensitive functional groups. chemrxiv.org

Table 2: Transfer Hydrogenation Systems for Pyridine Reduction

| Pyridine Substrate | Catalyst/Hydrogen Source | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Quaternary Pyridinium Salts | [Cp*RhCl₂]₂ / HCOOH-Et₃N | - | 40°C | Piperidines/Tetrahydropyridines | High | nih.gov |

| 3-Carbonyl Pyridines | HMPA / Trichlorosilane | DCM | RT | 3-Carbonyl Piperidines | 45-96% | nih.govmdpi.com |

| Functionalized Pyridines | Iridium(III) catalyst / H₂ source | - | Mild | Multi-substituted Piperidines | High | chemrxiv.org |

Annulation and Multicomponent Reaction Strategies for Piperidine Formation

Annulation reactions provide a powerful tool for the construction of the piperidine ring from acyclic precursors. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single synthetic operation. For instance, a [5+1] annulation strategy can be employed, where a five-carbon component reacts with a one-atom component (the nitrogen source) to form the six-membered ring.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. An aza-Prins strategy has been utilized for the diastereoselective synthesis of piperidine-fused dihydroquinazolinones through a domino multicomponent reaction. elsevierpure.com While not directly yielding this compound, these strategies highlight the potential for constructing complex piperidine scaffolds that could be further elaborated.

A highly enantioselective [4+2] annulation via an organocatalytic Mannich-reductive cyclization has been reported for the one-pot synthesis of functionalized piperidines from an N-PMP aldimine and aqueous glutaraldehyde. beilstein-journals.org Such strategies could potentially be adapted for the synthesis of precursors to 3-alkylidenepiperidines.

Stereoselective Synthesis of this compound and Defined Stereoisomers

The exocyclic double bond and the potential for chirality at the C-3 position of the piperidine ring in this compound necessitate stereoselective synthetic methods to control the geometry of the double bond (E/Z) and the stereochemistry of the final molecule.

Enantioselective Approaches for Chiral Piperidine Derivatives

Enantioselective synthesis of chiral piperidines can be achieved through various catalytic methods. Asymmetric hydrogenation of prochiral pyridine precursors is a prominent strategy. The use of chiral catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands (e.g., JosiPhos), allows for the enantioselective reduction of pyridinium salts to yield chiral piperidines with high enantiomeric excess. researchgate.netunimi.it

Another approach involves the dearomatization of pyridines. For example, a stepwise dearomatization/borylation of pyridine derivatives can lead to enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for the synthesis of chiral piperidines.

Diastereoselective Control in Alkylidene Piperidine Synthesis

The diastereoselective synthesis of alkylidene piperidines can be challenging. One potential strategy involves the stereoselective olefination of a chiral 3-ketopiperidine precursor. The choice of olefination reagent and reaction conditions can influence the E/Z selectivity of the resulting double bond. For example, Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be optimized to favor one diastereomer over the other.

Furthermore, diastereoselective functionalization of pre-existing piperidine scaffolds is a viable approach. Photoredox-catalyzed α-amino C–H arylation of densely substituted piperidines has been shown to proceed with high diastereoselectivity, which is governed by an epimerization process that favors the thermodynamically more stable diastereomer. nist.gov Although this method focuses on arylation, the principles of thermodynamic control could be applied to the formation of other substituents.

The synthesis of 2,3,6-trisubstituted piperidines has been achieved with a high degree of stereocontrol through a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov The relative stereochemistry was controlled by kinetic protonation or thermodynamic equilibration. nih.gov Such principles of kinetic versus thermodynamic control could be instrumental in the diastereoselective synthesis of this compound.

Utilization of Chiral Precursors and Auxiliaries

The use of chiral precursors and auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. sigmaaldrich.com In the synthesis of piperidine derivatives, this approach allows for the creation of enantiomerically pure compounds, which is often crucial for their biological activity.

Chiral auxiliaries are molecules that are temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed and ideally recycled. Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of piperidine derivatives. researchgate.net These auxiliaries leverage the inherent chirality of the carbohydrate to control the facial selectivity of reactions like the domino Mannich–Michael reaction, leading to highly diastereoselective formation of N-arabinosyl dehydropiperidinones. researchgate.net These intermediates can then be further elaborated to access a variety of substituted piperidines. researchgate.net

The choice of chiral auxiliary and its protecting groups can significantly influence the stereochemical outcome. For instance, O-pivaloylated arabinosylaldimines have demonstrated high diastereoselectivity in reactions with Danishefsky's diene. researchgate.net The steric and stereoelectronic properties of the carbohydrate auxiliary play a crucial role in differentiating the two faces of the reacting partner. researchgate.net

Catalytic Systems in the Synthesis of this compound

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic systems have been developed for the synthesis of piperidine derivatives, each with its own advantages and applications.

Transition metals are widely used as catalysts in organic synthesis due to their ability to activate a wide range of functional groups and facilitate various bond-forming reactions. mdpi.com

Gold(I) Catalysis: Gold(I) complexes have emerged as powerful catalysts for a variety of transformations, including the synthesis of heterocyclic compounds. mdpi.com For instance, a gold(I)-copper(II) co-catalyzed tandem hydroamination-semipinacol process has been used to synthesize piperidine derivatives. mdpi.com Gold(I) catalysts are also effective in the oxidative amination of non-activated alkenes to form substituted piperidines. semanticscholar.org

Palladium Catalysis: Palladium is one of the most versatile transition metals in catalysis, with applications in cross-coupling reactions, Heck reactions, and aminations. mdpi.comnih.gov Palladium-catalyzed reactions have been instrumental in the synthesis of complex natural products containing the piperidine motif. For example, an intramolecular Heck reaction catalyzed by a palladium complex was a key step in the total synthesis of trabectedin. mdpi.com Palladium catalysts have also been used in the enantioselective synthesis of piperidine derivatives through the amination of alkenes. semanticscholar.org

Copper Catalysis: Copper catalysts are attractive due to their low cost and low toxicity. They have been employed in various reactions for the synthesis of piperidines, including A3 coupling reactions to produce propargylamines, which can be precursors to piperidine rings. ajchem-a.com Copper(I)-catalyzed 4-exo ring closures have been developed for the synthesis of 3-methylene-1,2-diazetidines, which can be further functionalized. nih.gov

Iridium Catalysis: Iridium catalysts have shown utility in hydrogen borrowing catalysis, a process that enables the stereoselective synthesis of substituted piperidines through a sequence of oxidation, amination, and reduction steps. nih.gov Mixed-ligand iridium(III) complexes have also been synthesized and characterized. researchgate.net

Cobalt Catalysis: Cobalt catalysts offer a cost-effective alternative to precious metals. Low-valent cobalt complexes can catalyze intramolecular (3+2) cycloadditions of alkyne-tethered cyclopropenes to generate bicyclic systems. nih.gov Heterogeneous cobalt catalysts have been developed for the acid-free hydrogenation of pyridine derivatives to piperidines. nih.gov

Ruthenium Catalysis: Ruthenium catalysts are well-known for their application in olefin metathesis, a powerful tool for carbon-carbon bond formation. mdpi.com Ruthenium-catalyzed intramolecular ring-closing metathesis has been utilized in the synthesis of piperidine-containing natural products. mdpi.com Ruthenium complexes are also effective for the hydrogenation of pyridine derivatives. nih.gov Mixed-ligand ruthenium(II) complexes have been synthesized and characterized for various catalytic applications. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Piperidine Synthesis

| Metal Catalyst | Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Gold(I)/Copper(II) | Tandem Hydroamination-Semipinacol | Amino alkynone | Piperidine derivative | mdpi.com |

| Palladium | Intramolecular Heck Reaction | Cyclic enamide | Bicyclic piperidine system | mdpi.com |

| Copper(I) | 4-exo Ring Closure | Allene-containing amine | 3-Methylene-1,2-diazetidine | nih.gov |

| Iridium(III) | Hydrogen Borrowing Annulation | Dihydroxyamine | Substituted piperidine | nih.gov |

| Cobalt | (3+2) Cycloaddition | Alkyne-tethered cyclopropene | Bicyclic cyclopentadienyl (B1206354) system | nih.gov |

| Ruthenium | Ring-Closing Metathesis | Diene | Tetrahydropyran (piperidine precursor) | mdpi.com |

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. acs.org It offers an alternative to metal-based catalysts, often with milder reaction conditions and reduced toxicity. In the context of piperidine synthesis, organocatalysts have been employed in various cascade reactions to construct the piperidine ring with high enantioselectivity. acs.orgrsc.org

For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines from aldehydes and nitroolefins, forming four contiguous stereocenters in one step. acs.org Another approach involves an organocatalytic inverse-demand aza-Diels-Alder reaction of α,β-unsaturated aldehydes and N-tosyl-1-aza-1,3-butadienes to afford optically pure polysubstituted piperidines. thieme-connect.com

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. researchgate.net This approach is increasingly being explored for the synthesis of piperidine derivatives. A recent breakthrough combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to achieve a modular and efficient synthesis of complex piperidines. nih.govnews-medical.net

This two-stage process involves an initial enzymatic C-H oxidation to introduce a hydroxyl group at a specific position on the piperidine ring. news-medical.net This step is followed by a radical cross-coupling reaction, often using nickel electrocatalysis, to form new carbon-carbon bonds. news-medical.net This strategy streamlines the synthesis of complex piperidines by reducing the number of steps and avoiding the need for protecting groups and expensive precious metal catalysts. news-medical.net Transaminases have also been used in bio-organocatalytic cascades to generate imine intermediates for subsequent Mannich reactions in the synthesis of 2-substituted piperidines. rsc.orgresearchgate.net

Lewis acids play a crucial role in catalysis by activating substrates towards nucleophilic attack. Ferric chloride (FeCl₃) is an inexpensive and environmentally friendly Lewis acid that has been used to catalyze the synthesis of piperidine derivatives. nih.govmdpi.com

For instance, FeCl₃ can catalyze the highly diastereoselective synthesis of substituted cis-2,6-piperidines through the thermodynamic equilibration of 2-alkenyl 6-substituted piperidines. nih.gov It has also been used to promote aza-Prins cyclization reactions to form N-tosyl-4-chloro-2-substituted piperidines. clockss.org The combination of ferric chloride with an imidazolium (B1220033) salt can enhance the efficiency of these cyclizations. clockss.org Other Lewis acids, such as tin(IV) chloride and titanium(IV) chloride, have also been employed in cycloaddition reactions to form piperidine precursors. mdpi.comnih.gov

Table 2: Lewis Acid-Mediated Reactions in Piperidine Synthesis

| Lewis Acid | Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Ferric Chloride (FeCl₃) | Diastereoselective Equilibration | 2-Alkenyl 6-substituted piperidine | cis-2,6-Piperidine | nih.gov |

| Ferric Chloride (FeCl₃) | Aza-Prins Cyclization | N-Tosyl-3-butenylamine and aldehyde | N-Tosyl-4-chloro-2-substituted piperidine | clockss.org |

| Zinc(II) Bromide | (3+2) Cycloaddition | N-Sulfonylaziridine and isothiocyanate | Iminothiazolidine | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. chemistryjournals.netmsu.edu These principles are increasingly being applied to the synthesis of piperidine derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemistryjournals.netnih.gov

Key green chemistry strategies in piperidine synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it reduces waste. acs.org Both transition metal and organocatalysts contribute to greener synthetic routes.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cascade reactions and cycloadditions are examples of atom-economical processes.

Safer Solvents: The use of hazardous solvents should be minimized or replaced with safer alternatives like water or ionic liquids. chemistryjournals.net Solvent-free reactions are an even greener option. mdpi.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

Renewable Feedstocks: Utilizing renewable starting materials is a key aspect of sustainable chemistry. nih.gov

Reducing Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate waste. acs.org Biocatalytic approaches can often circumvent the need for protecting groups. acs.org

The development of one-pot syntheses and multicomponent reactions are also important strategies for achieving greener syntheses of piperidine analogs. ajchem-a.com These approaches reduce the number of purification steps, saving time, energy, and materials.

Chemical Reactivity and Reaction Mechanisms of 3 2 Methylpropylidene Piperidine

Reactivity of the Exocyclic Alkylidene Moiety

The exocyclic double bond in 3-(2-methylpropylidene)piperidine is not a simple alkene. The lone pair of electrons on the adjacent nitrogen atom engages in resonance with the π-system of the double bond. This delocalization increases the electron density at the β-carbon atom, rendering it strongly nucleophilic. researchgate.netmakingmolecules.com This enhanced nucleophilicity is the driving force for the reactivity of the alkylidene group.

Electrophilic and Nucleophilic Additions to the Double Bond

The electron-rich nature of the exocyclic double bond makes it susceptible to attack by a variety of electrophiles. masterorganicchemistry.com The reaction is initiated by the attack of the nucleophilic β-carbon of the enamine onto the electrophile, which generates an iminium ion intermediate. This intermediate is then typically hydrolyzed under aqueous acidic conditions to yield a substituted ketone or aldehyde. libretexts.org

Electrophilic Alkylation: Enamines readily undergo alkylation with reactive alkyl halides. makingmolecules.comlibretexts.org For this compound, this would involve the formation of a new carbon-carbon bond at the β-carbon of the original enamine.

A generalized reaction scheme is as follows:

Enamine Alkylation: The enamine attacks an alkyl halide (e.g., methyl iodide), forming an iminium salt.

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to yield the corresponding α-alkylated ketone. masterorganicchemistry.com

Michael Addition: Enamines are excellent nucleophiles for conjugate addition (Michael-type) reactions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org The reaction, often referred to as the Stork enamine alkylation, results in the formation of a 1,5-dicarbonyl compound after hydrolysis. libretexts.org

| Reactant Type | Electrophile Example | Product Type (after hydrolysis) | Typical Conditions |

| Alkyl Halide | Methyl Iodide | α-Alkylated Ketone | Inert solvent, then H3O+ |

| α,β-Unsaturated Ketone | 3-Buten-2-one | 1,5-Diketone | Aprotic solvent, then H3O+ |

| Acyl Halide | Acetyl Chloride | β-Diketone | Aprotic solvent, then H3O+ |

This table presents expected reactions based on the general reactivity of enamines.

Cycloaddition Reactions Involving the Alkylidene Group

The enamine moiety of this compound can participate in various cycloaddition reactions, serving as a two-carbon component. researchgate.netbohrium.com These reactions are powerful methods for the construction of carbo- and heterocyclic ring systems.

[2+2] Cycloadditions: Enamines can react with electron-deficient alkenes or alkynes to form four-membered rings. researchgate.netnih.gov These reactions may proceed through a stepwise mechanism involving a zwitterionic intermediate, the stability of which influences the reaction outcome. Computational studies on similar enamines reacting with nitroalkenes have shown that these cycloadditions are often stepwise. nih.govacs.org

[3+2] Cycloadditions: Reactions with 1,3-dipoles, such as azides or azomethine imines, can lead to the formation of five-membered heterocyclic rings. researchgate.netacs.org The regioselectivity of these reactions is governed by the electronic and steric properties of both the enamine and the dipole. For instance, cycloadditions of N-silyl enamines with azomethine imines have been shown to produce tetracyclic pyrazolidinone scaffolds. researchgate.netacs.org

[4+2] Cycloadditions (Diels-Alder type): Enamines can also act as dienophiles in Diels-Alder reactions, particularly with electron-deficient dienes. More commonly, they can participate in aza-Diels-Alder reactions, such as the Povarov reaction, where the enamine reacts with an imine (formed in situ or pre-formed) and an oxidizing agent to yield quinoline (B57606) derivatives. mdpi.com

| Cycloaddition Type | Reactant Partner Example | Resulting Ring System |

| [2+2] | Nitroalkene | Cyclobutane (B1203170) |

| [3+2] | Azomethine Imine | Pyrazolidine |

| [4+2] | Electron-deficient Diene | Cyclohexene |

This table illustrates potential cycloaddition reactions based on known enamine chemistry.

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, possessing a lone pair of electrons and an attached hydrogen atom. This makes it both nucleophilic and basic, allowing for a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be readily alkylated by treatment with alkyl halides. researchgate.net The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. To drive the reaction to completion and neutralize the resulting hydrohalic acid, a base such as potassium carbonate is often added. researchgate.net Without an added base, the product will be the N-alkylpiperidinium salt. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. nih.gov This reaction is typically rapid and results in the formation of an N-acylpiperidine (an amide). The reaction generally requires a base to scavenge the acid byproduct. A sustainable method for N-acetylation using acetonitrile (B52724) as the acetyl source in the presence of an alumina (B75360) catalyst has also been reported for piperidine. nih.gov

Enamine Formation and Subsequent Synthetic Elaborations

While this compound is itself an enamine, the principles of enamine formation are central to its synthesis. Enamines are typically formed through the acid-catalyzed condensation of a secondary amine with an aldehyde or a ketone. makingmolecules.commasterorganicchemistry.com The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the enamine. acs.org

The formation of enamines from piperidine itself is a cornerstone of the Stork enamine synthesis, where piperidine is reacted with a ketone (e.g., cyclohexanone) to form a nucleophilic enamine in situ. libretexts.org This enamine is then reacted with an electrophile, such as an alkyl halide or an α,β-unsaturated ketone, followed by hydrolysis to yield the α-substituted ketone. libretexts.orglibretexts.org This sequence highlights the synthetic utility of enamines derived from piperidine.

Elucidation of Reaction Mechanisms through Experimental Investigations and Computational Studies

While specific studies on this compound are not prevalent, the mechanisms of enamine reactions have been extensively investigated using both experimental and computational methods. acs.org

Experimental Investigations: In-situ NMR spectroscopy is a powerful tool for studying enamine reactions, allowing for the detection and characterization of transient intermediates such as iminium ions and even the enamines themselves in catalytic cycles. acs.org Kinetic isotope effect (KIE) studies can also provide insight into the rate-determining steps of these reactions. acs.org

Computational Studies: Density Functional Theory (DFT) calculations have become indispensable for understanding the intricacies of enamine reactivity. acs.orgresearchgate.net Computational studies have been used to:

Analyze the conformational preferences of enamine isomers (e.g., s-cis vs. s-trans). nih.govacs.org

Determine the transition state structures and activation energies for cycloaddition reactions, explaining observed stereoselectivities. acs.orgacs.org

Elucidate the stepwise versus concerted nature of cycloaddition pathways. nih.gov

Model the role of catalysts and solvents in influencing reaction outcomes. researchgate.netnih.gov

For example, combined NMR and computational studies on the reaction of enamines with nitroalkenes have detailed the stepwise mechanism of [2+2] cycloaddition and the subsequent isomerization of the resulting cyclobutane rings. nih.govacs.org These types of studies provide a foundational understanding that can be extrapolated to predict the mechanistic pathways for reactions involving this compound.

Regioselectivity and Stereoselectivity in Transformations of the Compound

The transformations of this compound are governed by principles of regioselectivity and stereoselectivity, which are influenced by the structure of the enamine, the nature of the electrophile, and the reaction conditions.

Regioselectivity:

In the context of this compound, the primary site of electrophilic attack is the α-carbon of the enamine, leading to C-alkylation. However, N-alkylation can sometimes occur, particularly with highly reactive electrophiles. The bulky isopropylidene group is expected to sterically hinder attack at the nitrogen atom, thus favoring C-alkylation. youtube.com

In reactions with α,β-unsaturated carbonyl compounds (Michael acceptors), the addition occurs regioselectively at the β-carbon of the acceptor, a classic example of a Michael addition. masterorganicchemistry.comacs.orgwikipedia.org

The regioselectivity of enamine formation itself can be a critical factor in the subsequent reactions of unsymmetrical ketones. However, for an aldehyde like isobutyraldehyde (B47883), only one enamine regioisomer can be formed with a secondary amine like piperidine.

The table below summarizes the expected regioselectivity in typical reactions of this compound.

| Reaction Type | Electrophile | Expected Major Regioisomer |

| Alkylation | Alkyl Halides (e.g., CH₃I, Benzyl Bromide) | α-Carbon Alkylation |

| Acylation | Acyl Halides (e.g., Acetyl Chloride) | α-Carbon Acylation |

| Michael Addition | α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone) | 1,4-Conjugate Addition |

Stereoselectivity:

The stereochemical outcome of reactions involving this compound is a crucial aspect, particularly when new stereocenters are formed. The stereoselectivity is largely influenced by the geometry of the enamine and the transition state of the reaction. nih.govprinceton.edu

In the absence of a chiral auxiliary, the reaction of this compound with an electrophile would likely result in a racemic mixture if a new stereocenter is created. However, the use of a chiral piperidine derivative or a chiral catalyst can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer. nih.govpnas.orgresearchgate.net

The facial selectivity of the electrophilic attack on the enamine double bond is influenced by the steric bulk of the substituents. The isopropylidene group and the piperidine ring create a specific steric environment that can direct the approach of the electrophile. For instance, in the alkylation of enamines derived from cyclic ketones, the electrophile often attacks from the face opposite to the bulky substituent on the nitrogen or the ring. rsc.orgyoutube.com

The geometry of the iminium salt intermediate also plays a significant role in determining the stereochemistry of the final product. Control over the E/Z geometry of the iminium ion can lead to high levels of stereoselectivity in subsequent reactions. princeton.edu

The following table outlines the key factors influencing the stereoselectivity in the transformations of enamines analogous to this compound.

| Factor | Influence on Stereoselectivity |

| Chiral Amine/Catalyst | Can induce enantioselectivity by creating a chiral environment around the reacting centers. nih.govpnas.org |

| Enamine Geometry (E/Z) | The geometry of the enamine can dictate the facial selectivity of the electrophilic attack, leading to different diastereomers. organic-chemistry.org |

| Iminium Ion Geometry | Control over the iminium ion geometry in the transition state is crucial for achieving high stereoselectivity. princeton.edu |

| Steric Hindrance | The bulky isopropylidene group and the piperidine ring can direct the approach of the electrophile, leading to diastereoselectivity. rsc.orgyoutube.com |

| Reaction Conditions | Solvent and temperature can influence the transition state geometry and thus the stereochemical outcome. nih.gov |

Advanced Spectroscopic Characterization of 3 2 Methylpropylidene Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(2-Methylpropylidene)piperidine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR for Fine Structural Details

Proton (¹H) NMR spectroscopy reveals information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. In the case of this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the protons on the piperidine (B6355638) ring and the 2-methylpropylidene substituent.

The piperidine ring itself contains several protons whose signals can be complex due to conformational dynamics, such as chair-chair interconversion. nih.gov The protons on carbons adjacent to the nitrogen atom (C2 and C6) are typically found in the range of δ 2.7-3.1 ppm. niscpr.res.inhmdb.cachemicalbook.com Protons on the other ring carbons (C3, C4, C5) would appear further upfield, generally between δ 1.4 and 1.8 ppm. niscpr.res.inhmdb.ca

The 2-methylpropylidene group features a vinylic proton, a methine proton, and two methyl groups. The vinylic proton, attached to the double bond, would be expected to resonate downfield. The methine proton of the isopropyl group would appear as a multiplet due to coupling with the adjacent methyl protons and the vinylic proton. The two methyl groups, being diastereotopic, could potentially show distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Vinylic CH | ~5.0-5.5 | d (doublet) |

| Piperidine N-H | ~1.5-2.5 (broad) | s (singlet, broad) |

| Piperidine C2-H₂, C6-H₂ | ~2.7-3.1 | m (multiplet) |

| Piperidine C4-H₂, C5-H₂ | ~1.4-1.8 | m (multiplet) |

| Isopropyl CH | ~2.2-2.6 | m (multiplet) |

| Isopropyl (CH₃)₂ | ~1.0-1.2 | d (doublet) |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, distinct signals are expected for each carbon atom. The carbons of the double bond (an enamine system) are particularly characteristic. The carbon atom of the piperidine ring attached to the nitrogen (C3) would be significantly deshielded, appearing in the range of δ 140-150 ppm, while the exocyclic vinylic carbon would appear more upfield. researchgate.net

The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) typically resonate around δ 45-55 ppm, while the other ring carbons (C4 and C5) appear at higher field, around δ 20-30 ppm. rsc.orgresearchgate.net The carbons of the isopropyl group would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=C (C3 of piperidine) | ~140-150 |

| C=C (exocyclic) | ~100-110 |

| Piperidine C2, C6 | ~45-55 |

| Piperidine C4, C5 | ~20-30 |

| Isopropyl CH | ~30-35 |

| Isopropyl CH₃ | ~20-25 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the complete molecular structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed between the vinylic proton and the isopropyl methine proton, as well as among the interconnected protons of the piperidine ring. This would confirm the connectivity within the aliphatic ring system. nih.govresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. researchgate.net For instance, the signal for the C2 protons would show a cross-peak with the C2 carbon signal, confirming their direct attachment. Every protonated carbon in the molecule would yield a correlation peak, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different parts of the molecule. For example, HMBC would show correlations from the isopropyl methyl protons to both the isopropyl methine carbon and the exocyclic vinylic carbon, confirming the structure of the 2-methylpropylidene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining stereochemistry. For this compound, NOESY could reveal the spatial relationship between the substituents on the piperidine ring and the geometry around the double bond.

Nitrogen-15 (¹⁵N) NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the chemical environment of the nitrogen atom. huji.ac.il The ¹⁵N chemical shift is highly sensitive to factors like hybridization, substitution, and protonation. acs.org For this compound, the nitrogen is part of an enamine system. The typical chemical shift range for enamines is between δ -280 and -340 ppm relative to nitromethane (B149229) (or δ 40 to 110 ppm relative to liquid ammonia). science-and-fun.deacs.org The exact chemical shift would provide insight into the degree of p-orbital delocalization from the nitrogen atom into the C=C double bond. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules, providing highly accurate mass measurements. nih.govresearchgate.net

For this compound (molecular formula C₉H₁₇N), HR-ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]⁺. The high-resolution capability would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition of the compound with a high degree of confidence. For C₉H₁₇N, the theoretical exact mass of the neutral molecule is 139.1361 Da. The protonated molecule [C₉H₁₈N]⁺ would have a theoretical exact mass of 140.1439 Da.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion. Fragmentation would likely involve cleavages of the piperidine ring and the substituent side chain, providing a characteristic fragmentation pattern that could be used to confirm the structure. The analysis of piperidine alkaloids by ESI-MS/MS often shows fragmentation patterns that are characteristic of the piperidine core structure. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, the gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then ionize and fragment the molecule, providing a unique mass spectrum that acts as a molecular fingerprint.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely be dominated by cleavages at the bonds adjacent to the nitrogen atom and the double bond, which are typically the most labile sites. Key fragmentation pathways for piperidine alkaloids and their derivatives often involve the loss of small neutral molecules. nih.gov

A plausible fragmentation pattern would involve the loss of an isobutyl group or cleavage of the piperidine ring. Characteristic fragment ions for piperidine alkaloids have been previously identified and can aid in the structural confirmation of related compounds. researchgate.net

Illustrative GC-MS Data Table:

| Parameter | Expected Value/Observation |

| Retention Time | Dependent on the GC column and conditions |

| Molecular Ion (M+) | m/z = 153 |

| Key Fragment Ions | Expected fragments from loss of alkyl groups and ring cleavage |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is the technique of choice. It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for obtaining detailed structural information. researchgate.net

In the context of this compound, LC-MS/MS analysis would typically involve electrospray ionization (ESI) to generate protonated molecules [M+H]⁺. nih.gov These precursor ions are then selected and fragmented to produce a product ion spectrum. The fragmentation patterns of piperidine alkaloids in ESI-MS/MS often involve the neutral loss of water or other small molecules from the protonated molecule. nih.govscielo.br

Hypothetical LC-MS/MS Fragmentation Data:

| Precursor Ion [M+H]⁺ | Collision Energy | Product Ions (m/z) | Probable Neutral Loss |

| 154 | 15 eV | 136, 110, 96 | H₂O (if hydrated), C₂H₆, C₃H₈ |

| 154 | 30 eV | 84, 70, 56 | Further fragmentation of the piperidine ring |

Ion Trap Electron and Chemical Ionization Mass Spectrometry

Ion trap mass spectrometers can perform multiple stages of fragmentation (MSⁿ), providing even more detailed structural information. Both electron ionization (EI) and chemical ionization (CI) can be used. EI provides a fragmentation-rich spectrum, while CI is a softer ionization technique that typically results in a more abundant protonated molecule, which is useful for determining the molecular weight.

The use of an ion trap would allow for the isolation of specific fragment ions and their subsequent fragmentation, helping to piece together the structure of this compound. This technique has been successfully applied to the identification of various alkaloids in complex plant extracts. pcom.edu

Matrix-Assisted Inlet Ionization Orbitrap Mass Spectrometry

Matrix-assisted inlet ionization (MAII) is a soft ionization technique that can produce multiply charged ions from an analyte without the need for a laser or high voltage. acs.orgnih.gov When coupled with a high-resolution mass analyzer like an Orbitrap, this method can provide highly accurate mass measurements, facilitating the determination of the elemental composition of this compound and its fragments.

MAII is particularly advantageous for producing multiply charged ions from a variety of molecules, and the process is influenced by factors such as the choice of matrix and desolvation conditions. acs.orgresearchgate.net The high resolving power of the Orbitrap would allow for the differentiation of ions with very similar mass-to-charge ratios.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in this compound are the C=C double bond of the enamine-like structure and the C-N bond of the tertiary amine within the piperidine ring.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (Alkene) | Stretching | ~1650-1680 |

| C-N (Tertiary Amine) | Stretching | ~1150-1020 |

| C-H (sp² hybridized) | Stretching | ~3010-3095 |

| C-H (sp³ hybridized) | Stretching | ~2850-2960 |

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the chromophores within a molecule. The enamine-like system in this compound, where the nitrogen's lone pair of electrons can conjugate with the C=C double bond, acts as a chromophore.

This conjugation is expected to result in a π → π* electronic transition, leading to an absorption maximum in the UV region. Enamines are known to absorb UV light at longer wavelengths compared to simple alkenes due to this conjugation. masterorganicchemistry.com The position of the absorption maximum (λ_max) can be influenced by the solvent and the specific substitution pattern around the double bond. Studies on similar enamine structures show absorption bands that can extend towards the visible region. acs.orgacs.org

Expected UV-Vis Absorption Data:

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| C=C-N (Enamine) | π → π* | ~230-290 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative could be grown, this technique would provide precise bond lengths, bond angles, and conformational details.

For piperidine derivatives, X-ray crystallography has been used to determine the conformation of the piperidine ring, which typically adopts a chair conformation. researchgate.nettandfonline.comtandfonline.com The analysis would definitively establish the geometry around the C=C double bond (E/Z isomerism) and the orientation of the isobutyl group relative to the piperidine ring.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Piperidine Ring Conformation | Chair |

Theoretical and Computational Studies on 3 2 Methylpropylidene Piperidine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These computational tools provide insights into orbital energies, electron distribution, and the nature of chemical bonds, which are essential for understanding the chemical behavior of 3-(2-Methylpropylidene)piperidine.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and powerful tool for the computational study of molecular systems. nih.govmdpi.com DFT methods are used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can be utilized to optimize the molecular geometry and calculate various properties. nih.govmdpi.comnih.gov

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | 1.5 - 2.5 | Debye |

| Polarizability | 150 - 170 | a.u. |

Note: These values are hypothetical and represent typical ranges for similar organic molecules as determined by DFT calculations.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, they can offer benchmark-quality data for smaller molecules or for calibrating DFT functionals. For this compound, high-level ab initio calculations could be employed to obtain highly accurate predictions of its geometric parameters and electronic properties, which can be particularly useful for understanding subtle stereoelectronic effects. nih.gov

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For this compound, the nitrogen lone pair and the π-system of the double bond are expected to be the primary contributors to the HOMO, making it susceptible to electrophilic attack. The LUMO is likely to be the corresponding π* antibonding orbital.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 to -5.5 |

| LUMO | 1.0 to 1.5 |

Note: These are estimated values based on typical FMO energies for similar heterocyclic compounds.

Conformational Analysis and Energetics of the Piperidine (B6355638) Ring

Studies on substituted piperidines have shown that the chair conformation with the substituent in an equatorial position is generally favored to minimize steric hindrance. researchgate.netresearchgate.net However, the presence of the exocyclic double bond in this compound could introduce additional steric and electronic factors that influence the conformational equilibrium. The relative energies of the axial and equatorial conformers can be calculated to determine the most stable arrangement. rsc.org

Computational Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic properties, which aids in the characterization of new compounds. sns.itnih.gov For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT and other quantum chemical methods can calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.gov Similarly, NMR chemical shifts and coupling constants can be predicted with good accuracy, assisting in the assignment of experimental spectra. The predicted electronic transitions from HOMO to LUMO and other orbitals can be correlated with the absorption bands observed in a UV-Vis spectrum.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value Range |

|---|---|---|

| IR Spectroscopy | C=C Stretch | 1650 - 1670 cm⁻¹ |

| N-H Stretch | 3300 - 3350 cm⁻¹ | |

| ¹³C NMR Spectroscopy | C=C Carbon (C3) | 130 - 140 ppm |

| C=C Carbon (propylidene) | 120 - 130 ppm | |

| ¹H NMR Spectroscopy | Olefinic Proton | 5.0 - 5.5 ppm |

Note: These are estimated values based on computational predictions for molecules with similar functional groups.

Reaction Pathway and Transition State Analysis

Theoretical and computational studies provide invaluable insights into the reaction mechanisms involving this compound, particularly concerning its formation and subsequent reactions, such as alkylations. Density Functional Theory (DFT) is a powerful tool employed to model reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the underlying principles governing the reactivity and stereoselectivity of this class of enamines.

A significant area of computational investigation for analogous piperidine enamines has been the analysis of their C-alkylation reactions. These studies shed light on the factors controlling the stereochemical outcome of such transformations.

Reaction Energetics and Stereoselectivity

Computational modeling, often utilizing methods like B3LYP with a 6-31G(d) basis set, has been instrumental in understanding the origins of asymmetric induction in the alkylation of chiral enamines derived from piperidine. These studies have shown excellent agreement between calculated and experimental stereoselectivities.

The stereoselectivity is often attributed to the preferential conformation of the enamine and the piperidine ring. For instance, in related systems, the piperidine ring adopts a conformation that minimizes steric strain, which in turn directs the approach of the electrophile. One key finding is that the C-6 substituent on the piperidine ring can adopt an axial position to alleviate A(1,3) strain, a phenomenon involving steric repulsion between an axial substituent at C-2 or C-6 and the axial hydrogen atoms at C-4. This conformational preference creates a sterically hindered face of the enamine, leading to preferential attack of the electrophile from the less hindered face.

Transition State Geometries

The analysis of transition state geometries is crucial for understanding the reaction pathway. In the alkylation of piperidine enamines, several transition state structures are typically considered, including those corresponding to chair and twist boat conformations of the piperidine ring.

For example, in the alkylation of a related 2,2,6-trimethylpiperidine (B13156162) enamine with ethyl iodide, four key transition states were identified and their energies calculated. These correspond to the attack of the electrophile on the Re and Si faces of the enamine in both anti-chair and anti-twist conformations.

The table below summarizes the relative energies of the transition states for the ethyl iodide alkylation of a representative piperidine enamine, demonstrating the preference for a specific reaction pathway.

| Transition State | Conformation | Attacking Face | Relative Energy (kJ mol⁻¹) |

| TS1 | anti-chair | Re | 0.0 |

| TS2 | anti-twist | Re | +5.5 |

| TS3 | anti-chair | Si | +3.6 |

| TS4 | anti-twist | Si | +10.7 |

This data is based on a computational study of a closely related 2,2,6-trialkylpiperidine enamine system and is presented here as a representative example of the types of transition states and energy differences involved in such reactions. nih.gov

The lowest energy transition state (TS1) involves the attack of the electrophile on the Re face of the enamine in an anti-chair conformation. nih.gov This leads to the major product enantiomer. The energy difference between the lowest energy transition states for attack on the Re face (TS1) and the Si face (TS3) determines the enantiomeric ratio of the product. The calculated enantiomeric ratio based on these energy differences often aligns well with experimental observations. nih.gov

Furthermore, the nature of the substituents on the piperidine ring can significantly influence the transition state energies. For instance, replacing a methyl group at C-6 with a bulkier isopropyl group has been shown computationally to increase the energy difference between the competing transition states, leading to higher enantioselectivity. nih.gov This is attributed to the increased steric hindrance posed by the larger substituent, which further disfavors the approach of the electrophile towards the hindered face. In such cases, transition states involving a twist conformation of the piperidine ring can become more significant for the disfavored reaction pathway. nih.gov

These computational findings highlight the delicate balance of steric and electronic factors that govern the reaction pathways and stereochemical outcomes of reactions involving piperidine enamines like this compound. The ability to model these transition states and their relative energies provides a powerful predictive tool for designing more selective and efficient synthetic methods.

Emerging Applications of 3 2 Methylpropylidene Piperidine in Chemical Research

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

Substituted piperidines are fundamental building blocks in organic synthesis, serving as precursors to more complex molecular structures. General strategies for the synthesis of piperidine (B6355638) derivatives include the hydrogenation of corresponding pyridine (B92270) compounds, as well as various intramolecular and intermolecular cyclization reactions. acs.orgmdpi.comnih.govorganic-chemistry.orgdtic.mil These methods allow for the creation of a diverse array of piperidine-containing molecules. For instance, the synthesis of polysubstituted alkylidene piperidines has been achieved through intramolecular radical cyclization of 1,6-enynes. mdpi.com

The "2-methylpropylidene" substituent on the piperidine ring of the target compound offers several reactive sites for further chemical transformations. The exocyclic double bond can undergo a variety of addition reactions, and the allylic protons may be susceptible to abstraction, providing pathways for further functionalization. These features make 3-(2-Methylpropylidene)piperidine a potentially valuable intermediate for the synthesis of novel and intricate molecules.

Development in Catalysis and Ligand Design for Chemical Transformations

Piperidine derivatives are widely employed as ligands in coordination chemistry and catalysis. nih.govrsc.orgresearchgate.net The nitrogen atom of the piperidine ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This modulation is crucial for controlling the activity and selectivity of catalysts in a wide range of chemical transformations.

For example, piperidine-based ligands have been utilized in rhodium-catalyzed cross-coupling reactions to produce enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.org Similarly, piperidine-iodine systems have been shown to be effective dual catalysts in one-pot, three-component syntheses. nih.gov Given these precedents, this compound could potentially serve as a ligand, with the 2-methylpropylidene group influencing the catalytic environment and providing additional points for catalyst modification.

Contributions to Materials Science Research (e.g., Polymers, Resins)

The incorporation of piperidine moieties into polymers and resins can impart specific properties to the resulting materials. For instance, piperidine derivatives have been used in the synthesis of polymers with potential applications in drug delivery and as bioactive films. nih.govresearchcommons.org The radical polymerization of monomers containing a piperidine cycle has been investigated to create new high-molecular-weight compounds. researchcommons.orgresearchcommons.org

The double bond in the "2-methylpropylidene" group of this compound makes it a candidate for polymerization reactions, potentially leading to the formation of novel polymers with unique thermal, mechanical, or bioactive properties. The piperidine ring itself can also influence the polymer's characteristics, such as its solubility and interaction with other molecules.

Exploration in Environmental Chemical Research (e.g., Pollutant Degradation Studies)

The environmental fate of nitrogen-containing heterocyclic compounds is an area of active research. Studies on the atmospheric degradation of piperidine have shown that it reacts with hydroxyl radicals, leading to the formation of various oxidation products. acs.orgacs.org Understanding these degradation pathways is crucial for assessing the environmental impact of such compounds.

While specific studies on the environmental degradation of this compound are not available, its structure suggests that it would undergo similar atmospheric oxidation processes. The presence of the "2-methylpropylidene" substituent would likely influence the reaction rates and the nature of the degradation products, which would be an important area for future environmental chemistry research.

Utility in Advanced Analytical Chemistry as Reagents or Calibration Standards

In analytical chemistry, piperidine and its derivatives find use as reagents and standards. For example, piperidine is a well-known reagent for the cleavage of modified nucleotides in DNA sequencing. nih.gov Furthermore, analytical methods such as high-performance liquid chromatography (HPLC) have been developed for the analysis of piperidine-containing compounds. google.comnih.gov

This compound could potentially be used as a standard for the development of new analytical methods for the detection and quantification of substituted piperidines. Its specific structure would give it a unique analytical signature, making it a useful tool for calibrating and validating analytical instrumentation and methodologies.

Applications in Chemical Biology Research Tools (excluding pharmacological effects)

Chemical probes are essential tools for dissecting complex biological processes. Piperidine scaffolds are present in many bioactive molecules and are often used as the basis for the design of new chemical probes. nih.govnih.gov These probes can be designed to interact with specific biological targets, allowing researchers to study their function in a cellular context.

The structure of this compound, with its combination of a piperidine ring and a reactive side chain, makes it a candidate for development into a chemical probe. The "2-methylpropylidene" group could be modified with reporter tags, such as fluorescent dyes or affinity labels, to facilitate the study of its interactions with biological systems.

Future Research Directions for 3 2 Methylpropylidene Piperidine

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of piperidine (B6355638) derivatives is a well-established field, with methods ranging from the reduction of pyridine (B92270) precursors to various cyclization strategies. mdpi.comdtic.milorganic-chemistry.orgyoutube.com However, the stereoselective synthesis of asymmetrically substituted piperidines, particularly those containing exocyclic double bonds like 3-(2-Methylpropylidene)piperidine, remains a challenge. Future research should prioritize the development of catalytic enantioselective methods to access specific stereoisomers of this compound.

Key areas for investigation include:

Asymmetric Hydrogenation: The reduction of a corresponding pyridinium (B92312) salt or a related precursor using chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) could provide a direct route to enantiomerically enriched 3-(2-methylpropyl)piperidine, which can then be converted to the target enamine. mdpi.comnih.gov

Chiral Organocatalysis: The use of chiral amines, such as proline and its derivatives, to catalyze the formation of the enamine from a piperidone precursor could offer a metal-free approach to stereocontrol. acs.orgprinceton.edu This methodology has proven successful in the synthesis of other chiral enamines and could be adapted for this specific target.

Enantioselective Cyclization Reactions: Exploring intramolecular cyclization reactions of acyclic precursors containing the necessary stereochemical information would be a powerful strategy. For instance, a chiral auxiliary-guided or a catalyst-controlled intramolecular hydroamination or reductive amination could be designed to construct the piperidine ring with high diastereoselectivity and enantioselectivity.

A comparative table of potential stereoselective synthetic approaches is presented below:

| Synthetic Strategy | Potential Catalyst/Reagent | Expected Advantages | Key Challenges |